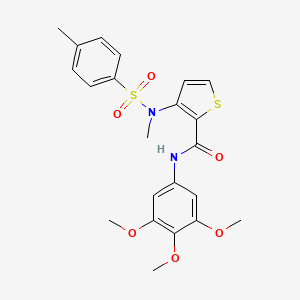

![molecular formula C18H12FN3OS B6582893 3-fluoro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide CAS No. 850930-45-9](/img/structure/B6582893.png)

3-fluoro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazo[1,2-a]pyridines are a class of compounds that have received significant attention due to their varied medicinal applications . They serve as pharmacophores for many molecules with significant biological and therapeutic value .

Synthesis Analysis

N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, which are structurally similar to the compound you mentioned, can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines often involves condensation reactions of α-bromocarbonyl compounds with 2-aminopyridine derivatives .Applications De Recherche Scientifique

3-fluoro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide has been the subject of much scientific research due to its potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry. This compound has been found to possess a number of unique properties, such as its ability to target specific proteins, its low toxicity, and its high solubility in water. This compound has been studied for its potential applications in the treatment of a variety of diseases, such as cancer, diabetes, and cardiovascular diseases. Additionally, this compound has been studied for its potential applications in drug delivery systems, as it has been found to be able to transport drugs to specific areas of the body with greater efficiency than other molecules.

Mécanisme D'action

Target of Action

They have been used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . Some studies have proposed their use for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease .

Mode of Action

Similar compounds, such as zolpidem, a derivative of imidazo[1,2-a]pyridin-3-yl-acetic acid, exert their hypnotic effect by blocking γ-aminobutyric acid receptors . This suggests that 3-fluoro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide might interact with its targets in a similar manner, leading to changes in cellular function.

Biochemical Pathways

Given the broad spectrum of biological activity of imidazo[1,2-a]pyridines , it can be inferred that multiple pathways might be affected. These could potentially include pathways related to inflammation, viral replication, bacterial growth, and more.

Result of Action

Based on the known effects of similar compounds, it can be inferred that this compound might have potential therapeutic effects in various conditions such as bacterial infections, viral infections, inflammation, and possibly even cancer .

Avantages Et Limitations Des Expériences En Laboratoire

3-fluoro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide has a number of advantages and limitations for laboratory experiments. One advantage of this compound is its low toxicity, which makes it a safe and effective molecule to use in laboratory experiments. Additionally, this compound has a high solubility in water, which makes it easy to use in a variety of experiments. Furthermore, this compound has been found to be able to target specific proteins and modulate their activity, which makes it a useful molecule for studying the effects of certain proteins on various biochemical and physiological processes.

However, this compound also has some limitations for laboratory experiments. This compound is a relatively expensive molecule, which can make it difficult to use in some experiments. Additionally, this compound has a relatively short half-life, which can limit its effectiveness in some experiments.

Orientations Futures

There are a number of potential future directions for 3-fluoro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide research. One potential direction is to further study the mechanism of action of this compound, in order to better understand how it interacts with certain proteins and enzymes. Additionally, further research could be done to investigate the potential applications of this compound in the treatment of various diseases. Furthermore, further research could be done to investigate the potential applications of this compound in drug delivery systems. Finally, further research could be done to investigate the potential applications of this compound in the development of novel drugs and therapeutic agents.

Méthodes De Synthèse

3-fluoro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide can be synthesized using a variety of methods, depending on the desired product. One method involves the reaction of 2-thiophen-2-ylacetic acid with 3-fluoro-1-nitrobenzene in the presence of a base, such as sodium hydroxide. This reaction results in the formation of this compound. Another method involves the reaction of 2-thiophen-2-ylacetic acid with 3-fluoro-1-nitrobenzene and a palladium catalyst. This reaction produces the desired this compound product in a higher yield than the first method.

Propriétés

IUPAC Name |

3-fluoro-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12FN3OS/c19-13-6-3-5-12(11-13)18(23)21-17-16(14-7-4-10-24-14)20-15-8-1-2-9-22(15)17/h1-11H,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZAHJMABSSUKQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=CC=C3)F)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-methylquinazolin-4-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6582810.png)

![ethyl 2-[(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbothioyl)amino]benzoate](/img/structure/B6582824.png)

![(3E)-3-{[(3-chloro-2-methylphenyl)amino]methylidene}-1-[(3-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione](/img/structure/B6582828.png)

![5-[(4-ethylphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.0?,?]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B6582844.png)

![N-[(4-chlorophenyl)methyl]-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide](/img/structure/B6582871.png)

![4-fluoro-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide](/img/structure/B6582885.png)

![methyl 2-{[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}benzoate](/img/structure/B6582891.png)

![{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 4-chlorobenzoate](/img/structure/B6582910.png)

![methyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6582914.png)